
1-Isopropyl-2-oxo-1,2-Dihydrochinolin-3-carbonsäure
Übersicht
Beschreibung
“1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid” is a chemical compound with the CAS Number: 158577-01-6 . It has a molecular weight of 231.25 and its IUPAC name is 1-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13NO3/c1-8(2)14-11-6-4-3-5-9(11)7-10(12(14)15)13(16)17/h3-8H,1-2H3,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure .
Chemical Reactions Analysis
The specific chemical reactions involving “1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid” are not detailed in the retrieved papers .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a predicted boiling point of 354.8±41.0 °C and a predicted density of 1.288±0.06 g/cm3 . The compound’s pKa is predicted to be 2.35±0.20 .
Wissenschaftliche Forschungsanwendungen
Behandlung der Alzheimer-Krankheit
Diese Verbindung wurde synthetisiert und als potenter Inhibitor des Acetylcholinesterase-Enzyms bewertet . Dieses Enzym spielt eine entscheidende Rolle bei der Alzheimer-Krankheit, einer weltweiten psychischen Störung, die sich in Demenzsymptomen manifestiert . Die synthetisierten Carboxamide zeigten eine starke Potenz bei der Hemmung der Acetylcholinesterase . Beispielsweise zeigte Verbindung 7 einen IC50-Wert von 7 nM und wurde anschließend im In-vivo-Zebrafisch-Modell bewertet . Interessanterweise zeigte Verbindung 7 eine bessere Erholung von Scopolamin-induzierter Demenz als Donepezil .
Synthese von Tacrin-Analoga
Die Verbindung wurde bei der Synthese von Tacrin-Analoga verwendet . Tacrin, ein Chinolin-Derivat, wurde jahrzehntelang zur Behandlung der Alzheimer-Krankheit eingesetzt, wurde aber aufgrund seiner hepatotoxischen Nebenwirkung abgesetzt . Die synthetisierten 2-Oxo-1,2-Dihydrochinolin-3-carboxamide wurden charakterisiert und auf ihre biologische Aktivität hin untersucht .
Hemmung des Acetylcholinesterase-Enzyms
Die Verbindung wurde bei der Synthese neuer 2-Oxo-1,2-Dihydrochinolin-3-carboxamide eingesetzt, die eine starke Potenz bei der Hemmung des Acetylcholinesterase-Enzyms gezeigt haben . Dieses Enzym spielt eine wichtige Rolle bei der Hydrolyse von Acetylcholin, einem Prozess, der für das postsynaptische Neuron unerlässlich ist, um seine Funktion nach der Unterbrechung des Impulses vom präsynaptischen Nerv wiederherzustellen
Wirkmechanismus
Target of Action
The primary target of 1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is the acetylcholinesterase enzyme (AChE) . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thus terminating synaptic transmission .
Mode of Action
The compound interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration in the synaptic cleft . The increased level of acetylcholine enhances nerve impulse transmission .
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway, which is responsible for transmitting nerve impulses. By preventing the breakdown of acetylcholine, the compound prolongs the action of acetylcholine, thereby enhancing cholinergic transmission .
Result of Action
The inhibition of AChE by 1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid leads to an increase in acetylcholine levels, enhancing nerve impulse transmission . This can have various effects at the molecular and cellular levels, depending on the specific physiological context. For instance, in the context of Alzheimer’s disease, enhancing cholinergic transmission could potentially alleviate symptoms related to cognitive decline .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-oxo-1-propan-2-ylquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-8(2)14-11-6-4-3-5-9(11)7-10(12(14)15)13(16)17/h3-8H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCJNYSXZJNSLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C=C(C1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449298 | |
| Record name | 1-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
158577-01-6 | |
| Record name | 1-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the 1-isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivative, as described in the research, interact with its target and what are the downstream effects?
A1: The research highlights a specific derivative of 1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, namely {(1S,3R,5R)-8-[(R)-2-hydroxy-3-(methanesulfonylmethylamino)propyl]-8-azabicyclo[3.2.1]oct-3-yl} amide. This compound acts as a 5-HT4 receptor agonist [, ]. Activation of 5-HT4 receptors is known to modulate various signaling pathways in the central nervous system, potentially impacting learning, memory, and overall cognitive function. The research suggests this compound may increase levels of sAPPα [], a protein fragment derived from amyloid precursor protein (APP) processing. Increased sAPPα is associated with neuroprotective effects and improved cognitive function.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


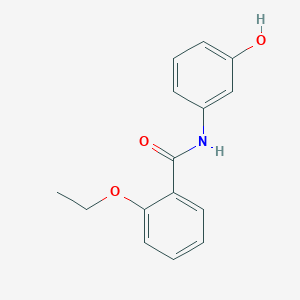
![Ethyl 3-[(methylsulfonyl)amino]benzoate](/img/structure/B185068.png)

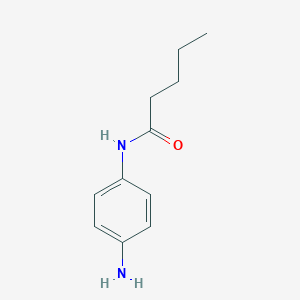



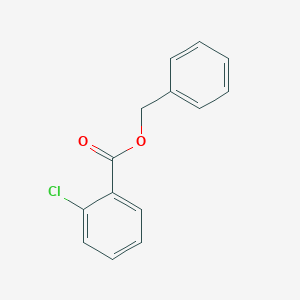
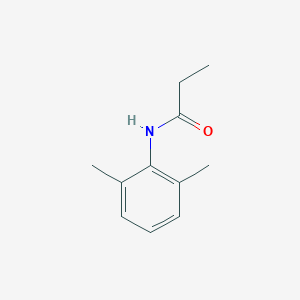
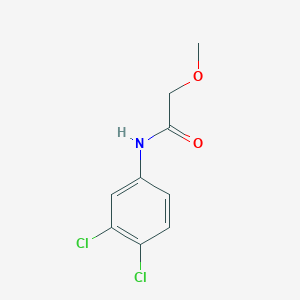

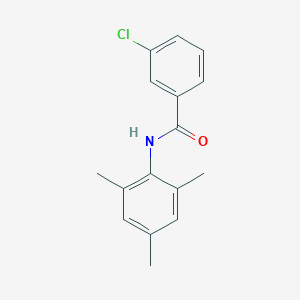
![Ethyl 3-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B185088.png)
![Methyl 2-[(2-methyl-1-oxobutyl)amino]benzoate](/img/structure/B185090.png)